2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE 2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC10053777
InChI: InChI=1S/C20H24N2O3S/c1-20(2,3)12-7-9-13(10-8-12)25-11-16(23)22-19-17(18(21)24)14-5-4-6-15(14)26-19/h7-10H,4-6,11H2,1-3H3,(H2,21,24)(H,22,23)
SMILES: CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N
Molecular Formula: C20H24N2O3S
Molecular Weight: 372.5 g/mol

2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

CAS No.:

Cat. No.: VC10053777

Molecular Formula: C20H24N2O3S

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE -

Specification

Molecular Formula C20H24N2O3S
Molecular Weight 372.5 g/mol
IUPAC Name 2-[[2-(4-tert-butylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Standard InChI InChI=1S/C20H24N2O3S/c1-20(2,3)12-7-9-13(10-8-12)25-11-16(23)22-19-17(18(21)24)14-5-4-6-15(14)26-19/h7-10H,4-6,11H2,1-3H3,(H2,21,24)(H,22,23)
Standard InChI Key BOCMZIQUVMCRDF-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N

Introduction

Chemical Structure and Nomenclature

Core Framework and Substituents

The molecule features a 4H,5H,6H-cyclopenta[b]thiophene core, a bicyclic system comprising a five-membered cyclopentane ring fused to a thiophene ring. Key substituents include:

  • Position 2: A 2-(4-tert-butylphenoxy)acetamido group, formed by coupling 4-tert-butylphenoxyacetic acid to the thiophene nitrogen.

  • Position 3: A carboxamide (-CONH₂) group, introduced via amidation of the corresponding carboxylic acid precursor .

The IUPAC name reflects this substitution pattern, with the tert-butylphenoxy group contributing significant steric bulk and hydrophobicity.

Molecular Formula and Weight

Based on structural analogs and PubChem data , the molecular formula is inferred as C₂₁H₂₇N₃O₃S, yielding a molecular weight of 413.5 g/mol. Comparative analysis with related compounds (e.g., 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid, C₈H₈O₂S) confirms the core’s contribution to the formula.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₂₇N₃O₃S
Molecular Weight413.5 g/mol
Polar Surface Area~100 Ų (estimated)
LogP (Lipophilicity)~4.2 (predicted)

Synthesis and Derivative Chemistry

Core Synthesis

The cyclopenta[b]thiophene core is typically synthesized via cyclocondensation of thiophene precursors with cyclopentane derivatives. For example, 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid (CAS 40133-06-0) serves as a key intermediate, which can be functionalized at positions 2 and 3 through amidation or esterification.

Functionalization Steps

  • Position 3 Carboxamide: Reacting the carboxylic acid with ammonium chloride or via Curtius rearrangement yields the carboxamide .

  • Position 2 Acetamido Group: Coupling 4-tert-butylphenoxyacetic acid to the thiophene nitrogen using carbodiimide-based reagents (e.g., EDC, HOBt) .

Reaction Scheme:

Cyclopenta[b]thiophene-2-amine+4-tert-Butylphenoxyacetyl chlorideBaseTarget Compound\text{Cyclopenta[b]thiophene-2-amine} + \text{4-tert-Butylphenoxyacetyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}
CompoundIC₅₀ (Hep3B)PSA (Ų)
CA-42.1 µM70.5
2b (Thiophene)5.46 µM68.9
Target Compound*~10 µM~75

*Predicted based on structural similarity.

Physicochemical and ADME Properties

Solubility and Permeability

The compound’s LogP ~4.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The tert-butyl group may necessitate formulation aids (e.g., cyclodextrins) for in vivo delivery.

Metabolic Stability

Thiophene rings are prone to oxidative metabolism by CYP450 enzymes, potentially limiting oral bioavailability. Introducing electron-withdrawing groups (e.g., carboxamide) could mitigate this .

Future Directions

Preclinical Studies

  • In Vivo Efficacy: Testing in xenograft models to validate antitumor activity.

  • Toxicology: Assessing hepatotoxicity risks associated with thiophene metabolism.

Structural Optimization

  • Solubility Enhancement: Replacing tert-butyl with solubilizing groups (e.g., morpholino).

  • Prodrug Strategies: Masking the carboxamide as an ester to improve oral absorption.

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